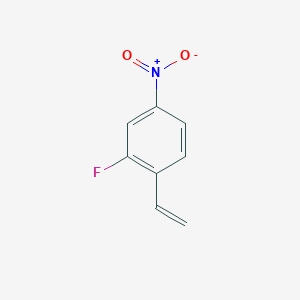
1-ethenyl-2-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H6FNO2 It is characterized by the presence of a vinyl group (ethenyl), a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of fluorobenzene derivatives followed by vinylation. The nitration step typically involves the reaction of fluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitrofluorobenzene is then subjected to a vinylation reaction using a suitable vinylating agent under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, while the fluorine atom directs the substitution to the ortho and para positions relative to itself.
Nucleophilic Aromatic Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions, particularly at the position ortho to the nitro group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol are used under reflux conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted derivatives such as 1-bromo-2-fluoro-4-nitrobenzene.
Nucleophilic Aromatic Substitution: Substituted derivatives such as 1-methoxy-2-fluoro-4-nitrobenzene.
Reduction: 1-ethenyl-2-fluoro-4-aminobenzene.
Scientific Research Applications
1-Ethenyl-2-fluoro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethenyl-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The fluorine atom influences the compound’s reactivity and stability by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
1-ethenyl-4-fluorobenzene: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution reactions.
1-ethenyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1-ethenyl-2-fluoro-4-aminobenzene: The reduced form of 1-ethenyl-2-fluoro-4-nitrobenzene, with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct electronic properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-ethenyl-2-fluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZOHCYBJCRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)

![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoicacid](/img/structure/B6615764.png)
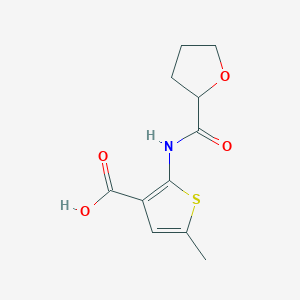
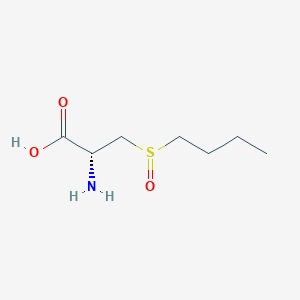



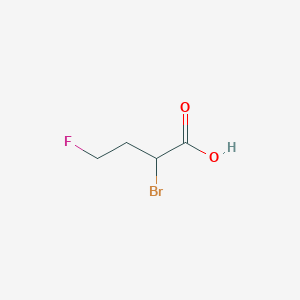
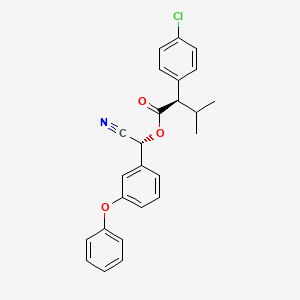

![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)

![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)
